3,3'-Bithiophene

Overview

Description

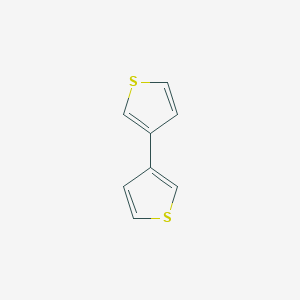

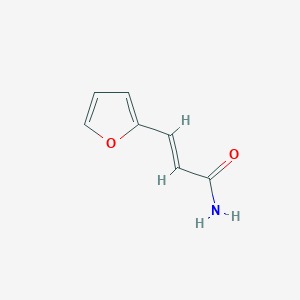

3,3’-Bithiophene: is an organic compound consisting of two thiophene rings connected at the 3-position of each ring. Thiophene is a five-membered aromatic ring containing one sulfur atom and four carbon atoms. The molecular formula of 3,3’-Bithiophene is C₈H₆S₂, and it has a molecular weight of 166.26 g/mol

Mechanism of Action

Target of Action

3,3’-Bithiophene is a heterocyclic aromatic compound that is primarily used in the field of organic electronics . It is a key component in the synthesis of hole transport materials for perovskite solar cells . Therefore, its primary targets are the electronic structures within these devices.

Mode of Action

3,3’-Bithiophene interacts with its targets through its unique electronic properties. It is used as a building block in the synthesis of hole transport materials, which are crucial for the efficient operation of perovskite solar cells . The compound’s ability to facilitate the movement of positive charges (holes) within these materials is central to its mode of action .

Biochemical Pathways

While 3,3’-Bithiophene is primarily used in electronic applications, it is also found in nature as a secondary metabolite in plants belonging to the family Asteraceae . These naturally occurring thiophenes are part of the plant’s chemical defense mechanism . .

Result of Action

In the context of perovskite solar cells, the use of 3,3’-Bithiophene derivatives as hole transport materials has resulted in power conversion efficiencies of up to 9.73% . This demonstrates the compound’s effectiveness in facilitating the movement of positive charges within these devices .

Action Environment

The action of 3,3’-Bithiophene is influenced by various environmental factors. For instance, in perovskite solar cells, the performance of 3,3’-Bithiophene-based hole transport materials can be affected by factors such as temperature, light intensity, and the presence of moisture . Additionally, the compound’s stability and efficacy can be influenced by the conditions under which it is stored and used.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3’-Bithiophene can be synthesized through several methods. One common method involves the coupling of 3-bromothiophene with a suitable reagent. For example, the reaction between 3,3’-dibromothiophene and sodium methylate/methanol in the presence of potassium iodide and copper oxide yields 3-bromo-4-methoxythiophene, which can then be transformed into 3,3’-Bithiophene using palladium acetate as a catalyst and agarose as a ligand .

Industrial Production Methods: In industrial settings, 3,3’-Bithiophene can be produced using oxidative molecular layer deposition (oMLD) methods. This innovative approach allows for the precise fabrication of conjugated microporous polymer membranes utilizing 3,3’-Bithiophene monomers. The oMLD method enables the direct fabrication of thin films on various substrates, allowing for precise control over membrane structure and separation performance .

Chemical Reactions Analysis

Types of Reactions: 3,3’-Bithiophene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: It can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon can be employed.

Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: 3,3’-Bithiophene is widely used as a building block for the synthesis of conjugated polymers and oligomers. These materials are essential in the development of organic electronic devices, such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) .

Biology and Medicine: In biological research, 3,3’-Bithiophene derivatives have been explored for their potential as antimicrobial and anticancer agents. Their unique electronic properties make them suitable for use in biosensors and diagnostic devices .

Industry: In the industrial sector, 3,3’-Bithiophene is used in the fabrication of high-performance organic solvent nanofiltration membranes. These membranes are employed in the pharmaceutical and chemical industries for the separation and purification of high-value products .

Comparison with Similar Compounds

2,2’-Bithiophene: Another isomer of bithiophene, where the thiophene rings are connected at the 2-position.

Dithieno[3,2-b2’,3’-d]thiophene: A fused thiophene derivative with extended conjugation.

Thieno[3,2-b]thiophene: A thiophene derivative with a different ring fusion pattern.

Uniqueness: 3,3’-Bithiophene is unique due to its specific connectivity at the 3-position, which imparts distinct electronic properties compared to its isomers. This connectivity allows for better tuning of electronic properties, making it highly suitable for applications in organic electronics and materials science .

Properties

IUPAC Name |

3-thiophen-3-ylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6S2/c1-3-9-5-7(1)8-2-4-10-6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAAQEGBHNXAHBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90185613 | |

| Record name | 3,3'-Bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3172-56-3 | |

| Record name | 3,3'-Bithiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003172563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3,3'-bithiophene?

A1: The molecular formula of this compound is C8H6S2, and its molecular weight is 166.27 g/mol. []

Q2: What are the key spectroscopic features of this compound?

A2: While the provided abstracts don't detail specific spectroscopic data for the unsubstituted this compound, they highlight the use of various techniques for characterization. These include:

- NMR Spectroscopy (1H NMR, 13C NMR): Used to determine the structure and purity of synthesized compounds. [, , ]

- High-Resolution Mass Spectrometry (HRMS): Confirms the molecular weight and provides information about the elemental composition. []

- X-ray Crystallography: Reveals the solid-state structure and packing arrangements of this compound derivatives. [, , , ]

Q3: What is unique about the structure of this compound compared to its isomer, 2,2'-bithiophene?

A3: While both isomers consist of two thiophene rings linked together, they differ in the position of the inter-ring bond. this compound exhibits a higher degree of flexibility compared to the more planar 2,2'-bithiophene. This structural difference affects their self-association behavior in solution and the gas phase. []

Q4: What makes this compound a suitable scaffold for chiral catalysts?

A4: The this compound framework can exist as stable atropisomers – stereoisomers arising from restricted rotation around a single bond. This inherent chirality makes it an attractive scaffold for designing chiral ligands and catalysts. [, , , , , ]

Q5: What types of chiral catalysts have been developed based on the this compound scaffold?

A5: Researchers have synthesized various chiral ligands and catalysts incorporating the this compound unit, including:

- Bis(oxazolines) (BOX): These ligands, coordinated with Cu(I), demonstrate enantioselectivity in cyclopropanation reactions. []

- Phosphine Oxides (BITIOPOs): These compounds, acting as Lewis bases, activate trichlorosilyl derivatives to serve as chiral Lewis acids in reactions like allylation and aldol reactions. [, , ]

- Phosphines (BITIOPs): These ligands, complexed with Ru(II) and Rh(I), catalyze asymmetric hydrogenations of various substrates with high enantiomeric excesses. [, , ]

Q6: How does the structure of the this compound-based catalyst influence its catalytic activity and selectivity?

A6: The steric and electronic properties of substituents on the this compound core significantly influence the catalyst's performance.

- Steric Effects: Bulky substituents can enhance enantioselectivity by creating a more defined chiral environment around the metal center. [, ]

- Electronic Effects: Electron-donating or -withdrawing substituents can tune the electron density at the metal center, affecting the catalyst's activity and selectivity. [, ]

Q7: How has computational chemistry been employed in the study of this compound and its derivatives?

A7: Computational studies have provided valuable insights into the properties and behavior of this compound-based compounds:

- Density Functional Theory (DFT) calculations: Used to determine the absolute configuration of diastereoisomers by analyzing Vibrational Circular Dichroism (VCD) spectra. []

- DFT calculations: Employed to understand the enantiomerization process and identify transition state structures in chiral BITIOPOs. []

- DFT and Marcus theory: Used to investigate charge diffusion kinetics in thiophene-based hole-transporting materials for perovskite solar cells. []

Q8: What are the potential applications of this compound derivatives in materials science?

A8: this compound derivatives have shown promise in various material science applications:

- Organic Semiconductors: They are used as building blocks for conjugated polymers with potential applications in organic field-effect transistors (OFETs) and organic solar cells (OSCs). [, ]

- Hole-Transporting Materials (HTMs): Some derivatives, particularly those with a swivel-cruciform configuration, exhibit potential as HTMs in perovskite solar cells. [, , ]

- Red-Emissive Dyes: Thiophene-fused tropylium ions containing this compound units exhibit strong absorption in the visible region and red fluorescence, making them promising candidates for optoelectronic applications. []

Q9: How does the stability of this compound derivatives affect their applications?

A9: The stability of this compound derivatives can be influenced by factors such as:

- Substituents: The nature and position of substituents can impact the compound's stability under various conditions (thermal, oxidative, etc.). [, , ]

- Intermolecular Interactions: Strong intermolecular interactions, such as π-π stacking, can enhance stability and influence the material's morphology and charge transport properties. []

Q10: How do modifications to the this compound core affect the properties of its derivatives?

A10: Modifying the this compound core allows for fine-tuning the properties of its derivatives:

- Introducing Substituents: Adding various substituents at different positions on the thiophene rings can alter the electronic properties, solubility, and steric hindrance of the molecule, ultimately impacting its activity and selectivity in catalytic applications. [, , , , ]

- Varying the Linking Group: Replacing the single bond between the thiophene rings with other linkers, such as fused rings or conjugated systems, can influence the planarity, conjugation length, and electronic properties of the compound, affecting its optoelectronic properties. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Nitrobenzoyl)amino]-2-phenylacetic acid](/img/structure/B186484.png)

![2-[(4-Nitrobenzoyl)amino]propanoic acid](/img/structure/B186485.png)

![2,4-Bis[(2-methylpropan-2-yl)oxy]pyrimidine](/img/structure/B186493.png)